tert-Butyldiphenylphosphine oxide
Overview
Description
tert-Butyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C16H19OP. It is a phosphine oxide derivative, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups, along with a tert-butyl group. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the oxidation of tert-butyldiphenylphosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the phosphine being dissolved in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of oxidizing agent and solvent, as well as reaction temperature and time, are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions
tert-Butyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the tert-butyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane-dimethyl sulfide complex.
Substitution: Various organometallic reagents, such as Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can regenerate the original phosphine .
Scientific Research Applications
tert-Butyldiphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which tert-butyldiphenylphosphine oxide exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The phosphorus-oxygen bond plays a crucial role in its reactivity, allowing it to act as both a donor and acceptor of electrons. This dual functionality makes it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar structure but with three phenyl groups instead of two phenyl and one tert-butyl group.
Di-tert-butylphenylphosphine oxide: Contains two tert-butyl groups and one phenyl group.
Diphenylphosphine oxide: Lacks the tert-butyl group, having only two phenyl groups.
Uniqueness
tert-Butyldiphenylphosphine oxide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and coordination behavior. This makes it particularly useful in applications where selective reactivity and stability are desired.
Properties
IUPAC Name |
[tert-butyl(phenyl)phosphoryl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19OP/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFOAXGMRFQIOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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